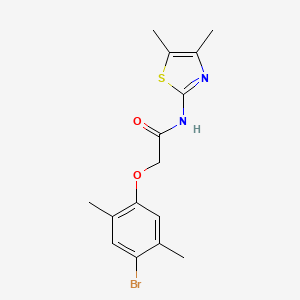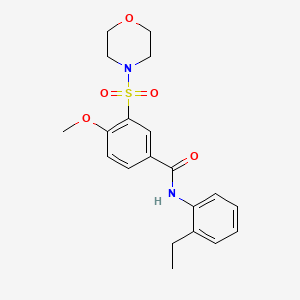![molecular formula C13H16N4O2 B5105786 ((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and has been studied for its mechanism of action in various experimental models. In
Mecanismo De Acción
The mechanism of action of ((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol is complex and involves interactions with several different receptors and signaling pathways in the brain. The compound has been found to interact with GABA receptors, which are important regulators of neuronal activity in the central nervous system. By binding to these receptors, ((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol can modulate the activity of neurons and alter the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects:
((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol has been found to exhibit a range of biochemical and physiological effects in various experimental models. Some of the key effects of this compound include:
1. Modulation of GABAergic signaling in the brain
2. Reduction of anxiety and depression-like behaviors in animal models
3. Alteration of drug-seeking behavior in addiction models
4. Improvement of cognitive function in Alzheimer's disease models
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol has several advantages and limitations for use in lab experiments. Some of the key advantages of this compound include:
1. High potency and selectivity for GABA receptors
2. Well-established synthesis method and chemical properties
3. Extensive research on the compound's mechanism of action and effects
Some of the limitations of this compound include:
1. Limited solubility in aqueous solutions
2. Potential side effects on other neurotransmitter systems
3. Limited research on the long-term effects of the compound
Direcciones Futuras
There are several future directions for research on ((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol. Some of the key areas for future investigation include:
1. Development of new synthesis methods to improve the yield and efficiency of the reaction
2. Investigation of the compound's effects on other neurotransmitter systems in the brain
3. Examination of the long-term effects of the compound on behavior and cognitive function
4. Exploration of the potential therapeutic applications of the compound in neurological disorders such as epilepsy and Alzheimer's disease.
Conclusion:
In conclusion, ((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, and has been studied for its mechanism of action in various experimental models. While there are limitations to the use of this compound in lab experiments, there are also several advantages and future directions for research. Further investigation of this compound may lead to new insights into the role of GABAergic signaling in the brain and the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of ((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol involves a multi-step process that has been described in detail in several research studies. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to achieve high yields of the desired compound. The synthesis method has been optimized over time, and several variations of the process have been developed to improve the efficiency and yield of the reaction.
Aplicaciones Científicas De Investigación
((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, and has been used in various experimental models to investigate these effects. Some of the key scientific research applications of this compound include:
1. Investigation of the role of GABA receptors in the central nervous system
2. Study of the effects of GABAergic drugs on anxiety and depression
3. Examination of the mechanisms underlying addiction and substance abuse
4. Investigation of the role of GABAergic drugs in the treatment of neurological disorders such as epilepsy and Alzheimer's disease
Propiedades
IUPAC Name |
[(2S)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-9-10-4-3-7-17(10)8-12-15-13(16-19-12)11-5-1-2-6-14-11/h1-2,5-6,10,18H,3-4,7-9H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCJUUTFATBCG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=NO2)C3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=NC(=NO2)C3=CC=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5105714.png)
![N-(3-chlorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B5105725.png)

![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)

![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)


![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
